molecular formula C12H14O B12217542 Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- CAS No. 54064-35-6

Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]-

Cat. No.: B12217542
CAS No.: 54064-35-6
M. Wt: 174.24 g/mol
InChI Key: RSRIUYJBNCLNQB-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- is an organic compound with the molecular formula C12H14O It is a derivative of ethanone, featuring a cyclopropyl group and a 4-methylphenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- typically involves the reaction of cyclopropylmethyl ketone with 4-methylphenyl derivatives under specific conditions. . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- exerts its effects involves interactions with specific molecular targets. The cyclopropyl and phenyl groups may interact with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- is unique due to the presence of both the cyclopropyl and 4-methylphenyl groups

Biological Activity

Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- is characterized by its cyclopropyl group attached to an ethanone moiety, along with a para-methylphenyl substituent. The unique structure of this compound suggests potential interactions with various biological targets.

Pharmacological Activities

1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- exhibit significant anticancer properties. For instance, derivatives of cyclopropyl-containing compounds have shown promising results against various cancer cell lines. In one study, a related compound demonstrated an IC50 value lower than standard anticancer agents like doxorubicin against Jurkat and A-431 cell lines, indicating strong cytotoxic effects .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Cyclopropyl groups have been associated with enhanced antibacterial effects in several studies. For example, derivatives containing cyclopropyl moieties displayed significant activity against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL .

The biological activity of Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- can be attributed to its interaction with specific molecular targets:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • Antibacterial Mechanism : The presence of the cyclopropyl group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with bacterial targets .

Case Studies

Case Study 1: Anticancer Efficacy
In a comparative study, several derivatives including Ethanone were tested against different cancer cell lines such as MDA-MB-435 (melanoma) and HCT-15 (colon cancer). The results indicated that certain modifications in the structure significantly improved anticancer activity, highlighting the importance of substituent positioning on the phenyl ring for enhancing efficacy .

Case Study 2: Antimicrobial Activity
A series of cyclopropyl derivatives were evaluated for their antimicrobial properties against various pathogens. The findings revealed that compounds with specific electron-withdrawing groups exhibited superior antibacterial and antifungal activities compared to those without these modifications. This suggests that structural optimization can lead to enhanced biological performance .

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC (µg/mL) Reference
AnticancerJurkat< 20
AnticancerA-431< 15
AntimicrobialMulti-drug resistant bacteria93.7 - 46.9
AntifungalVarious fungi7.8 - 5.8

Properties

CAS No.

54064-35-6

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-[2-(4-methylphenyl)cyclopropyl]ethanone

InChI

InChI=1S/C12H14O/c1-8-3-5-10(6-4-8)12-7-11(12)9(2)13/h3-6,11-12H,7H2,1-2H3

InChI Key

RSRIUYJBNCLNQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)C

Origin of Product

United States

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